n-(3-(Pyrrolidin-1-yl)benzyl)ethanamine
Description
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
N-[(3-pyrrolidin-1-ylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C13H20N2/c1-2-14-11-12-6-5-7-13(10-12)15-8-3-4-9-15/h5-7,10,14H,2-4,8-9,11H2,1H3 |
InChI Key |
HEPWNYPPUXYLFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC(=CC=C1)N2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Benzylamine Intermediate
The initial step involves synthesizing a benzylamine derivative, typically through reductive amination or nucleophilic substitution:
-
- Benzyl halides or benzyl alcohol derivatives are reacted with ammonia or primary amines under catalytic conditions.
- Reductive amination using formaldehyde or formic acid derivatives can also be employed.
-
- The synthesis of benzylamine derivatives is well-documented, with yields often exceeding 90% under optimized conditions.
Formation of the Pyrrolidin-1-yl Group
The core step involves introducing the pyrrolidin-1-yl moiety onto the benzyl backbone:
-
- Nucleophilic substitution: Reacting a suitable benzyl halide with pyrrolidine in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like acetonitrile or dimethylformamide.
- Cyclization routes: Utilizing donor–acceptor cyclopropanes or cyclopentane derivatives to form pyrrolidin-1-yl rings via ring-opening reactions.
Conversion to Ethanamine
The amino group attached to the benzyl or pyrrolidinyl ring is then functionalized to ethanamine:
-
- Alkylation of the pyrrolidin-1-yl group with ethyl halides (e.g., ethyl bromide) under basic conditions.
- Alternatively, reductive amination with acetaldehyde or ethylamine derivatives.
-
- The use of ethyl halides in nucleophilic substitution reactions is standard, with reaction conditions optimized to favor mono-alkylation and high yields.
Final Coupling and Purification
The final step involves coupling the intermediates and purifying the compound:
-
- Purification via column chromatography, recrystallization, or distillation under reduced pressure.
- Use of acid or base hydrolysis to remove protecting groups if necessary.
-
- Distillation at controlled temperatures (e.g., 145–150°C at 6 mmHg) yields high-purity target compounds with yields typically above 60%.
Data Tables and Reaction Conditions
| Step | Reactants | Solvent | Catalyst/Base | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| A | Benzyl halide + Ammonia | Ethanol | None | Room temp | 24–48 h | >90% | Reductive amination |
| B | Benzylamine + Pyrrolidine | Acetonitrile | K₂CO₃ | Reflux | 12–24 h | 85–95% | Nucleophilic substitution |
| C | Pyrrolidin-1-yl derivative + Ethyl halide | DMF | K₂CO₃ | 80–100°C | 12 h | 70–85% | Alkylation |
| D | Purification | - | - | - | - | 60–70% | Distillation or chromatography |
Research Outcomes and Efficiency
- High Yield Strategies: The use of optimized solvents (acetonitrile, DMF), bases (potassium carbonate), and controlled temperatures significantly improve yields.
- Reaction Monitoring: LC-MS and GC-MS are employed to monitor reaction progress, ensuring high purity and minimal by-products.
- Reaction Optimization: Adjusting molar ratios, reaction times, and temperatures is critical for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
n-(3-(Pyrrolidin-1-yl)benzyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amine forms.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
n-(3-(Pyrrolidin-1-yl)benzyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of n-(3-(Pyrrolidin-1-yl)benzyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring can enhance binding affinity due to its structural properties, while the benzyl and ethanamine groups contribute to the overall pharmacophore, facilitating interactions with biological macromolecules.
Comparison with Similar Compounds
Dichlorobenzylidene Derivatives (Schiff Bases)
Key Compounds :
- (E)-N-(2,3-dichlorobenzylidene)-2-(pyrrolidin-1-yl)ethanamine (1)
- (E)-N-(3,4-dichlorobenzylidene)-2-(pyrrolidin-1-yl)ethanamine (3)
Structural Features :
- Substitution with chlorine atoms on the benzylidene ring.
- Schiff base formation (C=N linkage) instead of a direct benzyl-ethanamine bond.
Data :
Comparison :
- Chlorine substituents enhance electrophilicity and may improve binding to metal-containing enzymes.
Oxetan-3-ylmethyl Derivatives (FTO Inhibitors)
Key Compounds :
- FTO-30 N : N-(3,4-Dimethylbenzyl)-1-(3-(pyrrolidin-1-yl)oxetan-3-yl)methanamine
- FTO-22 N : N-(2,4-Bis(trifluoromethyl)benzyl)-1-(3-(pyrrolidin-1-yl)oxetan-3-yl)methanamine
Structural Features :
- Oxetan-3-ylmethyl linker introduces rigidity and polar oxygen atoms.
- Substituted benzyl groups (e.g., trifluoromethyl, dimethyl).
Data :
| Compound | Molecular Formula | Molecular Weight | Purity | Key Spectral Data |
|---|---|---|---|---|
| FTO-30 N | C₁₈H₂₉N₃O | 303.45 | >95% | ¹³C NMR: δ 76.8 (oxetan), 49.5 (pyrrolidine) |
| FTO-22 N | C₁₆H₁₈F₆N₂O | 368.32 | >95% | HRMS: [M+H]⁺ 277.1911 |
Comparison :
Nitroindole Derivatives (c-MycG-Quadruplex Binders)
Key Compound :
- Compound 7 : N-((5-Nitro-1-(3-(pyrrolidin-1-yl)propyl)-1H-indol-3-yl)methyl)-2-(pyrrolidin-1-yl)ethanamine
Structural Features :
- Dual pyrrolidin-1-yl groups (on propyl and ethanamine chains).
- 5-Nitroindole core for DNA interaction.
Data :
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₈N₆O₂ |
| Molecular Weight | 396.49 |
| Synthesis | Schiff base reaction between aldehyde and 2-(pyrrolidin-1-yl)ethanamine |
Comparison :
Piperidine and Azetidine Analogues
Key Compounds :
- 2-(3-Methylpiperidin-1-yl)ethanamine (CAS 85723-75-7)
- N-Ethyl-2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanamine
Structural Features :
- Replacement of pyrrolidine with piperidine or azetidine rings.
- Methoxymethyl substituents for polarity modulation.
Data :
| Compound | Molecular Formula | Molecular Weight | Key Feature |
|---|---|---|---|
| Piperidine analogue | C₈H₁₈N₂ | 142.24 | Enhanced ring size (6-membered) |
| Azetidine analogue | C₁₀H₂₂N₂O | 186.29 | Methoxymethyl group improves solubility |
Comparison :
- Piperidine analogues (6-membered ring) exhibit different conformational dynamics compared to pyrrolidine (5-membered), affecting target binding.
Biological Activity
n-(3-(Pyrrolidin-1-yl)benzyl)ethanamine, a compound featuring a pyrrolidine moiety, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
The compound this compound can be described by its chemical structure, which includes a benzyl group attached to a pyrrolidine ring through an ethanamine linker. This structural configuration is critical for its interaction with various biological targets.
Research indicates that this compound exhibits multiple mechanisms of action, primarily through receptor interactions and enzyme inhibition. Notably, it has been identified as a high-affinity ligand for several receptors, including the melanin-concentrating hormone receptor 1 (MCHr1), where it acts as a potent antagonist . This interaction is significant in the context of metabolic disorders and obesity management.
Biological Activity Overview
The biological activities of this compound can be categorized as follows:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antibacterial properties. For instance, compounds related to this structure have shown inhibition against Staphylococcus aureus and Mycobacterium tuberculosis with minimal cytotoxicity .
- CNS Activity : The compound's ability to penetrate the blood-brain barrier makes it a candidate for neurological applications. Its interaction with MCHr1 suggests potential implications in appetite regulation and weight loss strategies .
Antimicrobial Efficacy
A study conducted on various triazine derivatives related to this compound revealed significant antimicrobial activity against resistant strains of bacteria. The results are summarized in Table 1 below:
| Compound | Target Bacteria | MIC (μM) | Notes |
|---|---|---|---|
| 22h | Staphylococcus aureus | 16 | Active against drug-resistant strains |
| 12a | Mycobacterium tuberculosis | 60 | Moderate inhibitory effect |
| 12k | Bacillus anthracis | 128 | Limited activity observed |
CNS Effects
In another study, the compound was evaluated for its effects on weight loss in diet-induced obese mice. The findings indicated that this compound could significantly reduce body weight through its action on MCHr1 .
Q & A
Q. What are the standard synthetic routes for N-(3-(Pyrrolidin-1-yl)benzyl)ethanamine, and how are yields optimized?
The synthesis often involves nucleophilic substitution or reductive amination. For example, N-(3-((pyrrolidin-1-yl)propyl)-1H-indole derivatives can be synthesized via a Vilsmeier-Haack reaction followed by in-situ condensation with 2-(pyrrolidin-1-yl)ethanamine, achieving yields of ~46% after silica gel chromatography (eluent: MeOH/DCM 1:4) . Key optimization parameters include:
- Reagent stoichiometry : Excess amine (e.g., 2 eq. 2-(pyrrolidin-1-yl)ethanamine) improves imine formation.
- Temperature : Reactions are typically conducted at room temperature to avoid side products.
- Purification : Gradient elution in column chromatography enhances purity .
Q. Which spectroscopic techniques are critical for characterizing This compound derivatives?
- 1H/13C NMR : Assigns proton environments (e.g., δ 2.36 ppm for pyrrolidine N-CH2 groups) and carbon backbones .
- HRMS : Validates molecular weight (e.g., m/z 399.26 [M+H]+ for a nitroindole-pyrrolidine conjugate) .
- Melting point : Serves as a purity indicator (e.g., 102–104°C for a G-quadruplex ligand derivative) .
Q. How is this compound utilized in medicinal chemistry scaffold design?
The pyrrolidine-ethylamine moiety enhances binding to biological targets via:
- Hydrogen bonding : The amine group interacts with acidic residues (e.g., in DNA topoisomerase inhibitors) .
- Lipophilicity : The benzyl-pyrrolidine group improves membrane permeability, critical for CNS-targeted compounds .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in IC50 values or binding affinities may arise from:
- Assay conditions : Variations in buffer pH or ion concentration (e.g., Mg²+ affects DNA-ligand interactions) .
- Structural analogs : Subtle changes (e.g., bromine vs. chlorine on the benzyl group) alter steric and electronic profiles . Methodological solution :
- Conduct side-by-side assays under standardized conditions.
- Use computational docking (e.g., AutoDock Vina) to compare binding modes across analogs .
Q. How can computational modeling predict the conformational flexibility of This compound in drug design?
- Molecular dynamics (MD) simulations : Reveal rotational freedom of the pyrrolidine ring and benzyl-ethylamine linker, impacting target engagement .
- QM/MM calculations : Assess charge distribution at the amine group, guiding derivatization for improved solubility .
Q. What experimental designs validate This compound as a G-quadruplex DNA stabilizer?
- FRET melting assays : Measure thermal stabilization (ΔTm) of quadruplex structures vs. duplex DNA .
- Circular dichroism (CD) : Confirm structural changes in DNA upon ligand binding (e.g., shifts at 265 nm for antiparallel G4) .
- Cellular assays : Evaluate telomere disruption (e.g., TRAP assay) in cancer cell lines .
Q. How do catalytic applications of this compound-metal complexes function?
Cobalt complexes with this ligand (e.g., SNS-N2L-appyCo11) exhibit:
- Electrocatalytic activity : Hydrogen evolution reaction (HER) with overpotentials < 200 mV in MeOH .
- Photoactivity : Visible-light-driven water oxidation, monitored by O2 evolution assays .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
